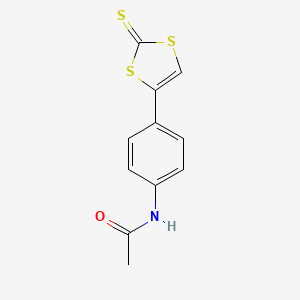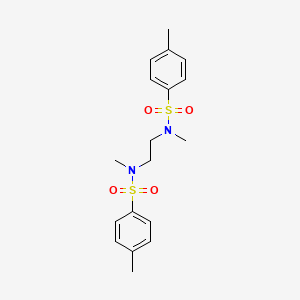![molecular formula C15H8Cl5NO3 B11955820 2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid CAS No. 77106-14-0](/img/structure/B11955820.png)
2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-tetrachloro-6-[(3-chloro-2-methylanilino)carbonyl]benzoic acid is a chlorinated aromatic compound It is characterized by the presence of multiple chlorine atoms and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrachloro-6-[(3-chloro-2-methylanilino)carbonyl]benzoic acid typically involves the chlorination of a suitable aromatic precursor followed by the introduction of the anilino and carbonyl groups. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available aromatic compounds. The process includes chlorination, nitration, reduction, and acylation steps. Each step is optimized for yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-tetrachloro-6-[(3-chloro-2-methylanilino)carbonyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The aromatic ring can undergo oxidation under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the chlorine atoms.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Oxidized aromatic compounds with additional functional groups.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-tetrachloro-6-[(3-chloro-2-methylanilino)carbonyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,4,5-tetrachloro-6-[(3-chloro-2-methylanilino)carbonyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5-tetrachlorobenzoic acid
- 3-chloro-2-methylaniline
- 2,3,4,5-tetrachloro-6-[(2-chloroanilino)carbonyl]benzoic acid
Uniqueness
2,3,4,5-tetrachloro-6-[(3-chloro-2-methylanilino)carbonyl]benzoic acid is unique due to the specific arrangement of chlorine atoms and the presence of both an anilino and a carbonyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
77106-14-0 |
|---|---|
Molekularformel |
C15H8Cl5NO3 |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
2,3,4,5-tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H8Cl5NO3/c1-5-6(16)3-2-4-7(5)21-14(22)8-9(15(23)24)11(18)13(20)12(19)10(8)17/h2-4H,1H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
RNSKXEKDTXOLOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




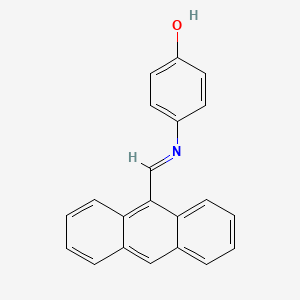



![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
![6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11955792.png)
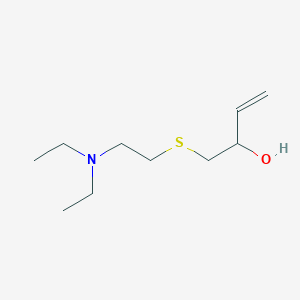

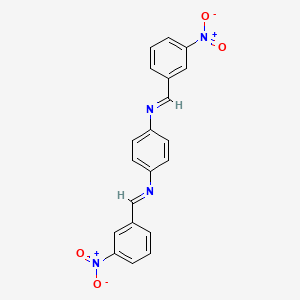
![5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11955809.png)
